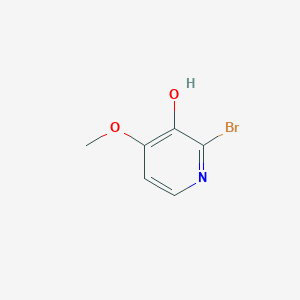

![molecular formula C24H23ClFN3O3S B2402316 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide CAS No. 439111-74-7](/img/structure/B2402316.png)

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

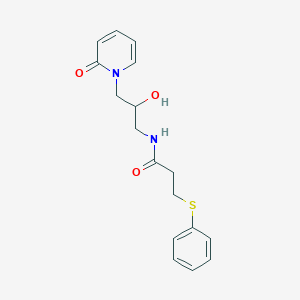

This compound is a complex organic molecule that contains several functional groups, including a carboxamide, a piperazine ring, a sulfonyl group, and a fluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the benzene rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be susceptible to hydrolysis, while the sulfonyl group could potentially undergo a variety of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Scientific Research Applications

- The compound has been evaluated for its antimicrobial potential against bacterial and fungal strains. Researchers have explored its effectiveness in inhibiting the growth of pathogens, particularly Gram-positive bacteria. Notably, it shows promise against biofilm-associated infections caused by Enterococcus faecium .

- Investigations have focused on the compound’s antioxidant activity. Researchers employ assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power to assess its ability to scavenge free radicals and protect against oxidative stress .

- The compound’s safety profile has been studied using freshwater cladoceran Daphnia magna Straus . Toxicity assays provide valuable insights into its potential adverse effects, aiding in risk assessment .

- Researchers have investigated the compound as a potential scaffold for drug design. Its unique structure, including the sulfonyl and benzoyl moieties, offers opportunities for developing novel antimicrobial agents. Computational studies (in silico) have further supported its potential efficacy .

- Beyond its biological activities, the compound has utility in organic synthesis. Its reactivity and functional groups make it valuable for constructing more complex molecules .

- Related compounds with similar sulfonyl groups have been used as chemoselective N-acylation reagents. These reactions enable selective acylation of specific functional groups in organic synthesis .

Antimicrobial Activity

Antioxidant Properties

Toxicity Assessment

Drug Design and Scaffold Exploration

Organic Synthesis Applications

Chemoselective N-Acylation Reagent

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN3O3S/c1-17-2-4-18(5-3-17)24(30)27-20-8-11-23(22(26)16-20)28-12-14-29(15-13-28)33(31,32)21-9-6-19(25)7-10-21/h2-11,16H,12-15H2,1H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEQYRLRZMFEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)

![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)